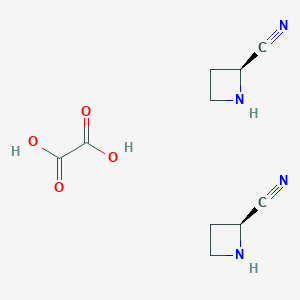
bis((2S)-azetidine-2-carbonitrile); oxalic acid
Vue d'ensemble
Description
The compound “bis((2S)-azetidine-2-carbonitrile); oxalic acid” is a complex of azetidine-2-carbonitrile and oxalic acid . Oxalic acid is a strong dicarboxylic acid occurring in many plants and vegetables . It is produced in the body by metabolism of glyoxylic acid or ascorbic acid . It is not metabolized but excreted in the urine . It is used as an analytical reagent and general reducing agent .
Molecular Structure Analysis
The molecular structure of oxalic acid and its salts has been analyzed in a crystal-chemical study . The dimensions of oxalate ions play a critical role for closest packing in the structures of the acid and anhydrous and aqueous metal salts .Chemical Reactions Analysis
While specific chemical reactions involving “bis((2S)-azetidine-2-carbonitrile); oxalic acid” are not available, there is a study on the electrochemical reduction of CO2 to oxalic acid .Physical And Chemical Properties Analysis
Oxalic acid is a colorless, odorless powder or granular solid . It has a molecular weight of 126.1, sublimes at 215°F, and is soluble in water at 14% . It is also highly anisotropic and has low hardness and bulk moduli .Applications De Recherche Scientifique
Antioxidant Capacity and Reaction Pathways
Research into the antioxidant capacities of compounds similar to bis((2S)-azetidine-2-carbonitrile) and oxalic acid has shown significant insights into their potential applications. The ABTS/PP decolorization assay, a method for measuring antioxidant capacity, highlighted that some antioxidants can form coupling adducts, while others undergo oxidation without coupling. These findings suggest varied pathways for antioxidant activity, which could be pivotal in understanding and utilizing these compounds in scientific research and applications (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Atmospheric Aerosols and Environmental Impact
Oxalic acid, identified as a predominant component in atmospheric aerosols, plays a significant role in environmental chemistry. Its formation pathways from higher homologues and various organic precursors, along with its implications for environmental pollution and climate change, highlight the importance of understanding these compounds. This knowledge is crucial for assessing the environmental impact and for developing strategies to mitigate the adverse effects of aerosols on climate and air quality (Kawamura & Bikkina, 2016).
Wastewater Treatment and Environmental Remediation
The identification and quantification of bisphenol A (BPA), a compound related to bis((2S)-azetidine-2-carbonitrile), in wastewater (WW) and wastewater sludge (WWS) underline the critical need for effective treatment technologies. Various pre-treatment methods such as hydrolysis, Fenton oxidation, and ozonation have been explored for the degradation of BPA in WW and WWS. This research is vital for developing innovative approaches to treat wastewater and sludge, ensuring the minimization of environmental and human health risks associated with BPA and similar compounds (Mohapatra, Brar, Tyagi, & Surampalli, 2010).
Detection of Environmental Toxins
Advancements in the development of electrochemical sensors for detecting bisphenol A (BPA) showcase the potential for monitoring and managing the exposure to hazardous environmental toxins. The creation of sensitive and responsive sensors is crucial for the early detection of BPA in various environments, paving the way for preventative measures and enhanced environmental protection (Subathra & Gunasekaran, 2014).
Mécanisme D'action
Target of Action
Oxalic acid, a component of the compound, is known to interact with the proto-oncogene tyrosine-protein kinase src in humans .
Mode of Action
Oxalic acid, a strong dicarboxylic acid, is produced in the body by metabolism of glyoxylic acid or ascorbic acid . Oxalic acid is also known to suppress the oxidative burst of the host plant, aiding pathogen compatibility .
Biochemical Pathways
Oxalic acid is involved in several biochemical pathways. It is produced in the body by metabolism of glyoxylic acid or ascorbic acid . It is also known to be involved in the oxidative decarboxylation of oxamic acids, generating carbamoyl radicals . These radicals may further add to unsaturated systems to provide a broad range of important amides .
Result of Action
Oxalic acid is known to play a role in maintaining the intracellular redox balance . It also aids in pathogen compatibility by modulating the oxidative burst of the host plant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bis (2S)-azetidine-2-carbonitrile oxalic acid. For instance, oxalic acid has been found to be influenced by ambient temperature and relative humidity . It is also known that oxalic acid can improve soil mineral acquisition and toxic metal tolerance .
Safety and Hazards
Orientations Futures
Oxalic acid plays indispensable roles in various industry processes, such as metal processing, rare earth extraction, leather treatment, and pharmaceutical, with an annual market of 350,000 tons . There is ongoing research into the use of oxalic acid for varroa management in beekeeping , and the development of a zwitterionic hydrophilic interaction liquid chromatographic method for its determination in honeybees .
Propriétés
IUPAC Name |
(2S)-azetidine-2-carbonitrile;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6N2.C2H2O4/c2*5-3-4-1-2-6-4;3-1(4)2(5)6/h2*4,6H,1-2H2;(H,3,4)(H,5,6)/t2*4-;/m00./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODAFZBGMZZKNL-SCGRZTRASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C#N.C1CNC1C#N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1C#N.C1CN[C@@H]1C#N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis (2S)-azetidine-2-carbonitrile oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B3114998.png)




![Methyl bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3115039.png)
![(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3115048.png)
![1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3115054.png)
![[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B3115068.png)


![(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115086.png)
![(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115087.png)
